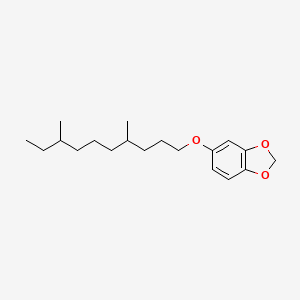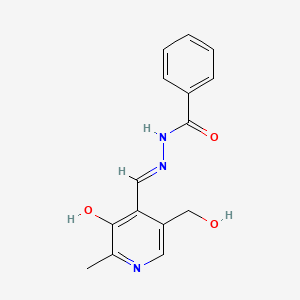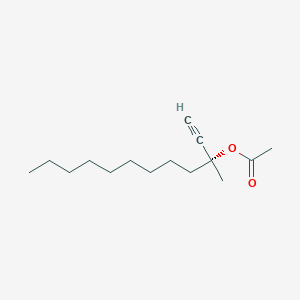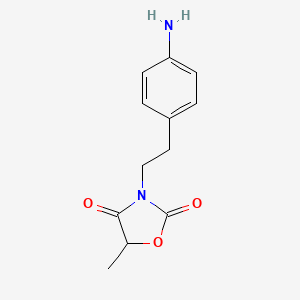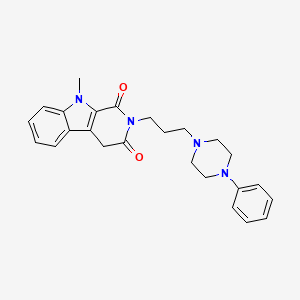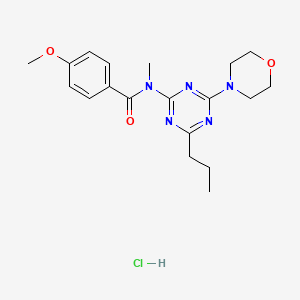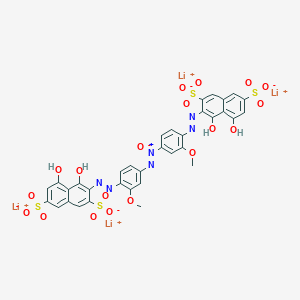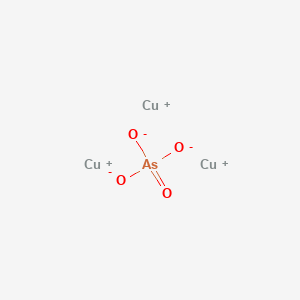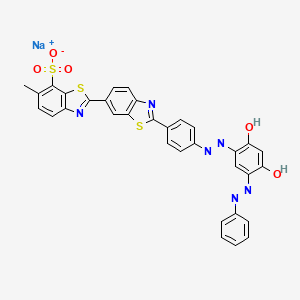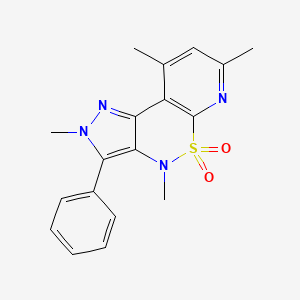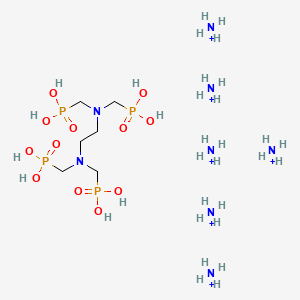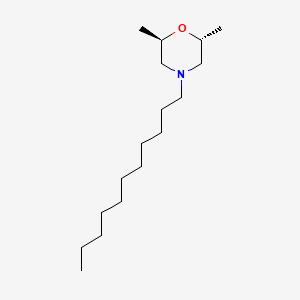
2,6-Dimethyl-4-undecylmorpholine, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-undecylmorpholine, trans- is a chemical compound belonging to the class of morpholines. It is characterized by the presence of two methyl groups at positions 2 and 6, and an undecyl group at position 4 on the morpholine ring. The compound has a molecular formula of C₁₇H₃₅NO and a molecular weight of 269.47 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-undecylmorpholine, trans- typically involves the reaction of 2,6-dimethylmorpholine with an undecyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-4-undecylmorpholine, trans- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate .
化学反应分析
Types of Reactions
2,6-Dimethyl-4-undecylmorpholine, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the undecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of new alkyl or aryl derivatives.
科学研究应用
2,6-Dimethyl-4-undecylmorpholine, trans- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antifungal agents.
Industry: Used as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,6-Dimethyl-4-undecylmorpholine, trans- involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption in ergosterol synthesis leads to increased membrane permeability and ultimately cell death .
相似化合物的比较
Similar Compounds
2,6-Dimethylmorpholine: Lacks the undecyl group, making it less hydrophobic.
4-Undecylmorpholine: Lacks the methyl groups at positions 2 and 6, affecting its steric properties.
Tridemorph: A related compound used as an antifungal agent in agriculture.
Uniqueness
2,6-Dimethyl-4-undecylmorpholine, trans- is unique due to the presence of both the undecyl group and the methyl groups at positions 2 and 6. This combination of structural features imparts specific chemical and biological properties, making it a valuable compound in various applications .
属性
CAS 编号 |
142893-70-7 |
|---|---|
分子式 |
C17H35NO |
分子量 |
269.5 g/mol |
IUPAC 名称 |
(2R,6R)-2,6-dimethyl-4-undecylmorpholine |
InChI |
InChI=1S/C17H35NO/c1-4-5-6-7-8-9-10-11-12-13-18-14-16(2)19-17(3)15-18/h16-17H,4-15H2,1-3H3/t16-,17-/m1/s1 |
InChI 键 |
LVHAEMOCOJOUOD-IAGOWNOFSA-N |
手性 SMILES |
CCCCCCCCCCCN1C[C@H](O[C@@H](C1)C)C |
规范 SMILES |
CCCCCCCCCCCN1CC(OC(C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


